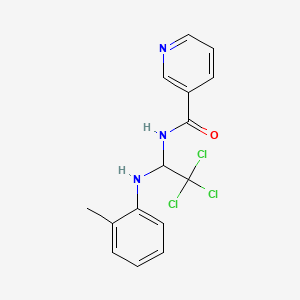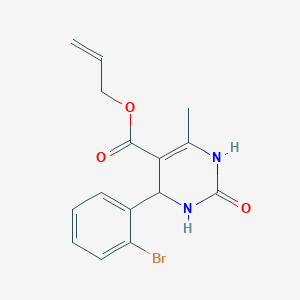
N-(2,2,2-Trichloro-1-o-tolylamino-ethyl)-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide is a complex organic compound characterized by the presence of a trichloromethyl group, a methylphenyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide typically involves the reaction of 2-methylphenylamine with 2,2,2-trichloroacetaldehyde in the presence of a base to form the intermediate N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}amine. This intermediate is then reacted with pyridine-3-carboxylic acid chloride under anhydrous conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{2,2,2-trichloro-1-[(2,5-dichlorophenyl)amino]ethyl}acrylamide
- N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}acrylamide
Uniqueness
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}pyridine-3-carboxamide is unique due to the presence of the pyridine carboxamide moiety, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C15H14Cl3N3O |
|---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14Cl3N3O/c1-10-5-2-3-7-12(10)20-14(15(16,17)18)21-13(22)11-6-4-8-19-9-11/h2-9,14,20H,1H3,(H,21,22) |
InChI Key |
YNIRFGLOBODYIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11703621.png)

![2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11703626.png)
![2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11703636.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B11703639.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703646.png)
![3-hydroxy-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11703654.png)



![propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11703708.png)
![6-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11703709.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11703711.png)
